Cadusafos

Description

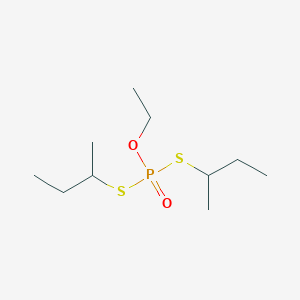

Structure

3D Structure

Propriétés

IUPAC Name |

2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037505 | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 112-114 °C at 0.8 mm Hg | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

129.4 °C (Seta closed cup) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |

| Record name | Cadusafos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid, Light to dark-gray amorphous granules | |

CAS No. |

95465-99-9 | |

| Record name | Cadusafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95465-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadusafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095465999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadusafos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, O-ethyl S,S-bis(1-methylpropyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADUSAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JBJ4VO75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadusafos | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Molecular Onslaught: A Technical Guide to the Nematicidal Action of Cadusafos

For Immediate Release

A Deep Dive into the Neurotoxic Mechanism of a Potent Nematicide

This technical guide provides a comprehensive analysis of the mechanism of action of cadusafos, a broad-spectrum organophosphate nematicide, in soil nematodes. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core biochemical interactions, presents key quantitative data, details relevant experimental methodologies, and visualizes the critical signaling pathways involved in the nematicidal activity of this compound.

Core Mechanism of Action: Inhibition of Acetylcholinesterase

The primary mode of action of this compound in soil nematodes is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] As a vital component of the cholinergic nervous system in nematodes, AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at the synaptic cleft.[1] This enzymatic degradation terminates the nerve impulse, allowing the neuron to return to its resting state.

This compound, being an organophosphate, acts as a potent inhibitor of AChE.[1][2] The phosphorus atom in the this compound molecule forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme.[1] This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.[1]

The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of hyperstimulation of cholinergic receptors on the postsynaptic membrane of muscle and nerve cells.[1] This continuous stimulation disrupts normal neuromuscular function, causing a cascade of debilitating effects in the nematode, including uncontrolled muscle contractions, paralysis, and ultimately, death.[1] this compound is effective against a range of parasitic nematodes, including Meloidogyne incognita and Rotylenchulus reniformis.[1][4]

Cholinergic Signaling Pathway in Nematodes

The cholinergic signaling pathway is fundamental to nematode locomotion and other essential physiological processes. The following diagram illustrates the key components of this pathway and the disruptive action of this compound.

Caption: Cholinergic signaling at the nematode neuromuscular junction and the inhibitory action of this compound on acetylcholinesterase.

Quantitative Data on Nematicidal Activity

| Nematode Species | Life Stage | This compound Concentration | Observed Effect | Reference |

| Meloidogyne incognita | Juveniles | 1% | 100% mortality | [5] |

| Meloidogyne incognita | Juveniles | 0.5% | 72% mortality | [5] |

| Meloidogyne incognita | Juveniles | 0.25% | 57.3% mortality | [5] |

| Meloidogyne incognita | Eggs | 1% | Effective inhibition of hatching | [5] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Adapted from the Ellman Method)

This colorimetric assay is a standard method for determining AChE activity and can be adapted to assess the inhibitory potential of compounds like this compound on nematode-derived enzyme preparations.

a) Preparation of Nematode Homogenate:

-

Collect a sufficient quantity of the target soil nematode species (e.g., Meloidogyne incognita, Heterodera spp.).

-

Wash the nematodes to remove soil and debris.

-

Homogenize the nematode sample in a cold phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5) using a tissue grinder or sonicator.

-

Centrifuge the homogenate at a low speed to pellet large debris.

-

Collect the supernatant containing the crude enzyme extract.

b) Assay Procedure:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer (0.1 M, pH 7.5)

-

A known concentration of the nematode enzyme extract.

-

Varying concentrations of this compound (or a control solvent).

-

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution to each well.

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) iodide.

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.

c) Data Analysis:

The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for AChE Inhibition Assay

The following diagram illustrates the general workflow for conducting an acetylcholinesterase inhibition assay.

Caption: A generalized workflow for determining acetylcholinesterase inhibition by nematicides.

Conclusion

This compound exerts its nematicidal effect through the potent and irreversible inhibition of acetylcholinesterase in soil nematodes. This disruption of the cholinergic nervous system leads to paralysis and death. While further research is needed to determine the specific IC50 and EC50 values for this compound against a broader range of nematode species, the fundamental mechanism of action is well-established. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the efficacy of this compound and other organophosphate nematicides. A thorough understanding of this mechanism is crucial for the development of more targeted and sustainable nematode control strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H23O2PS2 | CID 91752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: FMC 67825) [sitem.herts.ac.uk]

- 4. Persistence and nematicidal efficacy of carbosulfan, this compound, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Degradation Pathway of Cadusafos in Agricultural Soil

Abstract

Cadusafos, an organophosphate nematicide, is utilized in agriculture to control parasitic nematode populations in various crops. Understanding its environmental fate, particularly its degradation pathway in soil, is critical for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth analysis of the abiotic and biotic degradation processes of this compound in agricultural soil. The primary route of dissipation is microbial metabolism, which involves hydrolysis and subsequent oxidation, significantly influencing its persistence. Abiotic factors such as photodegradation and hydrolysis play a lesser role. This document synthesizes quantitative data on degradation rates, details key experimental methodologies, and visually represents the degradation pathways and experimental workflows for researchers and environmental scientists.

Introduction

This compound (S,S-di-sec-butyl O-ethyl phosphorodithioate) is a potent acetylcholinesterase inhibitor used to manage nematodes in crops like bananas, potatoes, and chickpeas.[1][2] Its application to soil necessitates a thorough understanding of its persistence, mobility, and transformation. The degradation of this compound is a multifaceted process governed by soil properties, microbial populations, and environmental conditions. Microbial activity is the principal driver of its breakdown in the soil environment.[3][4] This guide consolidates current knowledge on the metabolic fate of this compound in soil, providing a technical resource for the scientific community.

Primary Degradation Pathways

The environmental degradation of this compound proceeds through both abiotic and biotic pathways, with the latter being predominant.

Abiotic processes contributing to this compound degradation are generally slower than microbial metabolism.

-

Hydrolysis : this compound is relatively stable to hydrolysis at acidic and neutral pH (pH 5 and 7).[5] Slow hydrolysis is observed only under alkaline conditions (pH 9), indicating that in most agricultural soils, chemical hydrolysis is not a significant degradation route.[5]

-

Photodegradation : The role of photodegradation is variable. One study on sandy loam soil exposed to natural sunlight for 30 days found that only 1% of the applied this compound was degraded, suggesting a slow photochemical degradation process in soil.[5][6] Conversely, another study measuring degradation in a more direct exposure scenario reported rapid photodecomposition, with half-lives of 7.33 hours under UV rays and 5.79 hours under direct sunlight.[7] This suggests that while this compound itself is susceptible to photolysis, the soil matrix likely shields the molecule, making photodegradation a minor pathway for soil-incorporated this compound.

The primary mechanism for this compound degradation in soil is microbial metabolism.[3][4] The pathway involves a series of hydrolytic and oxidative reactions.

The main metabolic pathway begins with the cleavage of the thio-(sec-butyl) group.[2][6] This initial step forms two primary intermediate products:

These intermediates undergo further degradation. Sec-butyl mercaptan is metabolized through oxidation and methylation to yield products such as methyl sec-butyl sulfide, sulfoxide, and ultimately sulfone and hydroxysulfones.[6] Further oxidation can lead to the formation of butyl sulfonic acid, which can be broken down into smaller molecules like ethyl and methyl sulfonic acid.[6] In plant metabolism studies, which can reflect soil-plant system processes, this compound degrades into polar metabolites such as 2-butanesulfonic acid and hydroxy-2-butanesulfonic acid.[5]

Factors Influencing Degradation Rate

-

Soil Microorganisms : The rate of biodegradation is highly dependent on the presence and activity of adapted microbial populations. Enhanced or accelerated degradation is often observed in soils with a history of this compound application.[3][4] Studies have shown that soil bacteria, particularly Gram-positive strains, are primarily responsible for this rapid breakdown.[3][4] Several bacterial species capable of degrading this compound have been isolated, including Sphingobium sp., Flavobacterium sp., Sphingomonas paucimobilis, and Pseudomonas sp.[7][8][9]

-

Soil Properties : Soil type influences the persistence and mobility of this compound. It has been reported as most persistent in alluvial soils.[1][10] The organic matter content affects its adsorption, with Koc values ranging from 77.5 to 621.43, indicating high to low mobility depending on the soil composition.[11]

-

Environmental Conditions : Temperature significantly affects the degradation rate, with higher temperatures leading to faster breakdown.[7] Soil pH is a key factor in chemical hydrolysis, with degradation being more rapid in alkaline conditions.[5]

Quantitative Degradation Data

The persistence of this compound is typically measured by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Table 1: Aerobic Soil Metabolism Half-Life (DT50) of this compound

| Soil Type | DT50 (Days) | Reference |

|---|---|---|

| Silt Loam & Sandy Loam | 11 - 62 | [5] |

| Various Soils | 11.4 - 42.6 | [11] |

| Alluvial Soil (Tomato Plot) | ~22.1 | [12] |

| Alluvial Soil (Chickpea Plot) | ~19.9 |[12] |

Table 2: Half-Life of this compound in Microbial Cultures

| Microbial Strain | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Pseudomonas sp. | Liquid Mineral Medium | 29.77 | [7] |

| Pleurotus sp. | Liquid Mineral Medium | 91.47 | [7] |

| Phanerochaete chrysosporium | Liquid Mineral Medium | 24.82 | [7] |

| Sphingobium sp. Cam5-1 | Soil (Lab) | >97% degradation in 21 days | [8] |

| Sphingobium sp. Cam5-1 | Soil with Quicklime (Lab) | >99% degradation in 3 days | [8] |

| Sphingobium sp. Cam5-1 | Soil (Greenhouse) | >91% degradation in 3 days |[8] |

Table 3: Abiotic Degradation Half-Life of this compound

| Condition | Half-Life | Reference |

|---|---|---|

| Photodegradation (Sunlight) | 5.79 hours | [7] |

| Photodegradation (UV-rays) | 7.33 hours | [7] |

| Thermal Degradation (25°C) | 1056 hours (44 days) | [7] |

| Thermal Degradation (35°C) | 473 hours (19.7 days) | [7] |

| Thermal Degradation (45°C) | 395 hours (16.5 days) |[7] |

Key Experimental Protocols

Standardized protocols are essential for studying the degradation of this compound in soil.

This experiment is designed to determine the rate and pathway of degradation in soil under controlled aerobic conditions.

-

Objective : To quantify the rate of degradation (DT50) and identify major metabolites of this compound in a specific soil type.

-

Methodology :

-

Soil Collection and Preparation : Collect fresh agricultural soil, sieve it (e.g., through a 2mm sieve), and characterize its physical and chemical properties (pH, organic matter, texture).

-

Treatment : Treat soil samples with ¹⁴C-radiolabelled this compound at a concentration relevant to field application rates.

-

Incubation : Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-50% of water holding capacity) to maintain aerobic conditions.

-

Sampling : Collect triplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Extraction : Extract this compound and its metabolites from soil samples using an organic solvent like ethyl acetate (B1210297) or acetone, followed by partitioning.[6]

-

Analysis : Quantify the parent compound and metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Scintillation Counting (LSC). Identify metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6][13]

-

This protocol aims to isolate and identify specific microorganisms responsible for this compound degradation.

-

Objective : To isolate this compound-degrading microbes from soil and confirm their degradation capability.

-

Methodology :

-

Enrichment Culture : Use soil with a history of this compound application as an inoculum. Culture the soil in a mineral salts medium where this compound is the sole source of carbon and energy.[9][14]

-

Isolation : After several transfers to fresh medium, use serial dilution and plating techniques on agar (B569324) to isolate pure bacterial or fungal colonies.

-

Identification : Characterize the isolates using morphological analysis and molecular techniques, such as 16S rRNA gene sequencing for bacteria.[9]

-

Degradation Assay : Inoculate a liquid mineral medium containing a known concentration of this compound with the isolated microbe. Incubate under optimal growth conditions.

-

Analysis : Monitor the disappearance of the parent compound over time using HPLC to confirm the isolate's degrading ability.[9]

-

References

- 1. Persistence and nematicidal efficacy of carbosulfan, this compound, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enhanced microbial degradation of this compound in soils from potato monoculture: demonstration and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced Degradation of Residual this compound in Soils by the Microbial Agent of this compound-degrading Sphingobium sp. Cam5-1 -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C10H23O2PS2 | CID 91752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of this compound and prothiofos metabolomics data of mice to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential of Biological Agents in Decontamination of Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Cadusafos on Non-Target Organisms: A Technical Guide

Executive Summary: Cadusafos is an organophosphate nematicide and insecticide used to control soil-borne pests. As with other compounds in its class, its primary mechanism of action is the potent inhibition of the enzyme acetylcholinesterase (AChE). This mode of action is not specific to target pests and results in broad-spectrum toxicity to a wide range of non-target organisms, including mammals, birds, fish, aquatic invertebrates, and soil fauna. This technical guide provides a consolidated overview of the toxicological effects of this compound on these organisms, presenting quantitative toxicity data, outlining standard experimental methodologies, and visualizing key pathways and processes. The data compiled herein demonstrate that this compound is highly toxic to most non-target species, necessitating careful consideration in environmental risk assessments.

Introduction

This compound, with the chemical name O-ethyl S,S-bis(1-methylpropyl) phosphorodithioate, is a systemic insecticide and nematicide.[1][2] It is primarily used in agriculture to control parasitic nematodes and soil insects in crops such as bananas and potatoes.[3][4] Due to its biological activity, the potential for adverse effects on non-target organisms that inhabit or interact with treated environments is a significant concern. Understanding the toxicological profile of this compound is therefore critical for researchers, scientists, and regulatory professionals to conduct accurate environmental risk assessments and to develop strategies that mitigate unintended ecological harm. This guide synthesizes available data on the toxicity of this compound across various non-target species.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of this compound in both target and non-target organisms is the inhibition of acetylcholinesterase (AChE).[2][5] AChE is a critical enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh).[6][7]

As an organophosphate, this compound phosphorylates the serine hydroxyl group at the active site of AChE.[7] This binding is very stable, effectively inactivating the enzyme.[8] The resulting failure to break down ACh leads to its accumulation in the synaptic cleft, causing continuous stimulation of muscarinic and nicotinic receptors.[6][9] This leads to a state of cholinergic crisis characterized by a range of symptoms, including tremors, convulsions, and, at sufficient doses, death, typically due to respiratory failure.[4][9]

References

- 1. fao.org [fao.org]

- 2. This compound | C10H23O2PS2 | CID 91752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: FMC 67825) [sitem.herts.ac.uk]

- 4. epa.gov [epa.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Environmental Fate and Persistence of Cadusafos: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the environmental fate and persistence of Cadusafos, an organophosphate nematicide. It details the compound's degradation pathways in soil and aquatic environments, its mobility, and its potential for bioaccumulation. Key experimental data are summarized in tabular format, and detailed protocols for pivotal studies are provided. Visual diagrams generated using the DOT language illustrate critical degradation pathways and experimental workflows to facilitate a deeper understanding of the compound's behavior in the environment.

Introduction

This compound, O-ethyl S,S-di-sec-butyl phosphorodithioate, is a synthetic organothiophosphate compound used as a nematicide and soil insecticide to control a wide range of plant-parasitic nematodes and soil insects.[1][2][3] Its efficacy lies in its function as an acetylcholinesterase inhibitor, which disrupts the nervous system of target pests.[1][4] Given its direct application to soil, a thorough understanding of its environmental fate—including its persistence, degradation, and mobility—is critical for assessing its ecological risk profile.

Environmental Degradation in Soil

The persistence of this compound in the soil environment is governed by a combination of abiotic and biotic degradation processes. Microbial activity is the principal driver of its breakdown.[3]

2.1. Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of this compound in soil.[3] Studies have shown that its degradation is significantly faster in natural soils compared to sterilized soils, confirming the involvement of microorganisms.[5] Soil bacteria, particularly Gram-positive bacteria, appear to be primarily responsible for this process.[5] In soils with a history of this compound application, enhanced or accelerated biodegradation can occur, where adapted microbial populations degrade the compound more rapidly.[5][6] The degradation of radio-labelled this compound in aerobic conditions was investigated in various soil types, including silt loam, sandy loam, clay loam, and silt loam soils.[7]

The primary degradation pathway begins with the hydrolysis of the thio-(sec-butyl) group to form sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA).[1][8] The transient butane-2-thiol then undergoes a series of oxidations and methylations, yielding hydroxy 2-butyl methylsulfone as a major product.[7][8] This is further oxidized to form isomers of 1-carboxyhydroxyisopropylmethylsulfone.[7][8]

Table 1: Aerobic Soil Metabolism of this compound (DT₅₀)

| Parameter | Value | Soil Types Studied | Reference |

|---|

| DT₅₀ (Half-life) | 11 - 62 days | Silt loam, sandy loam, clay loam |[7] |

2.2. Abiotic Degradation

-

Photodegradation: this compound is considered stable to photolytic degradation in soil.[7] In a study where sandy loam soil treated with radio-labelled this compound was exposed to natural sunlight for 30 days, only 1% of the applied compound was found to have degraded.[7][8]

-

Hydrolysis: this compound is hydrolytically stable at acidic and neutral pH.[4][7] Studies conducted over 34 days showed no significant degradation in buffered aqueous solutions at pH 5 and 7.[7] At pH 9, slow hydrolysis was observed.[7]

Mobility and Adsorption in Soil

The movement of this compound through the soil profile is influenced by its adsorption to soil particles. It is considered moderately mobile and has the potential to leach, particularly in sandy soils, which may pose a risk to groundwater.[4][9][10]

Laboratory batch experiments show that the adsorption process is rapid, reaching equilibrium within 60 minutes, and is independent of pH in the range of 3-11.[9][10] The adsorption primarily follows a linear partition model, indicating weak, physical interactions with soil particles.[9][10] The organic content of the soil is not a major parameter influencing its adsorption.[9][10]

Table 2: Soil Adsorption Coefficients for this compound

| Soil Type | Kd (L/g) | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|---|

| Sandy Soil | 4.20 | 5.04 | [9] |

| Clay Loamy Soil | 2.74 | 4.36 |[9] |

Environmental Fate in Aquatic Systems

In aquatic environments, hydrolysis and photolysis are the key processes determining the fate of this compound.

-

Hydrolysis: Consistent with soil studies, this compound is stable in water at pH 5 and 7 and undergoes slow hydrolysis only at pH 9.[7]

-

Photolysis: In aqueous solutions, this compound is susceptible to photodegradation. One study found that sunlight was more effective than UV radiation in accelerating its decomposition.[11][12][13] However, another source suggests a much longer half-life in light of less than 115 days.[14]

Table 3: Aquatic Degradation of this compound

| Degradation Process | Condition | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Hydrolysis | pH 5, 25°C | Stable | [4][7] |

| Hydrolysis | pH 7, 25°C | Stable | [4][7] |

| Hydrolysis | pH 9, 25°C | Slow degradation observed | [7] |

| Photolysis | Sunlight (Aqueous) | 5.79 hours | [11][12][13] |

| Photolysis | UV Rays (Aqueous) | 7.33 hours |[11][12] |

Bioaccumulation and Metabolism

5.1. Bioaccumulation Potential

The octanol-water partition coefficient (log Kow) for this compound is 3.9, which suggests it is likely to be fat-soluble and has the potential to bioaccumulate.[4][7][8]

Table 4: Bioaccumulation Potential of this compound

| Parameter | Value | Implication | Reference |

|---|

| Log Kow | 3.9 | Fat-soluble, potential to bioaccumulate |[7][8] |

5.2. Metabolism in Plants

Following soil application, this compound and/or its metabolites are absorbed by plant roots and translocated into the shoots.[7][8][15] The parent compound is not stable in plants and is degraded into more polar and water-soluble metabolites.[8] In corn, major metabolites identified include 2-butanesulfonic acid, hydroxy-2-butanesulfonic acid, and butanediols.[7][8] In potato tubers, the major metabolites are conjugated forms of 1-carboxyhydroxyisopropylmethylsulfone.[7][8]

5.3. Metabolism in Animals

Studies in rats show that orally administered this compound is readily absorbed (90-100%) and extensively metabolized.[1][8] Elimination is rapid, with over 90% of the administered dose excreted within 48 hours.[1][8][14] The primary routes of excretion are urine (70-80%), expired air as CO₂ (10-18%), and feces (4-15%).[1][7][8] There is no evidence of accumulation in tissues.[1] The metabolic pathway in rats is similar to that in soil, involving an initial cleavage of the thio-(sec-butyl) group followed by a series of oxidation and methylation reactions.[1][8]

Experimental Protocols

6.1. Aerobic Soil Metabolism Study Protocol

-

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

-

Methodology:

-

Test System: Representative soil types (e.g., sandy loam, silt loam) are characterized for pH, organic carbon content, texture, and microbial biomass.

-

Test Substance: ¹⁴C-radiolabelled this compound is used to trace the parent compound and its degradates.

-

Application: The test substance is applied to soil samples at a concentration relevant to typical field application rates (e.g., 1 mg/kg).

-

Incubation: Samples are incubated in the dark under controlled aerobic conditions at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-50% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.

-

Sampling: Duplicate or triplicate samples are taken for analysis at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Soil samples are extracted with a suitable solvent mixture, such as methanol/water followed by partitioning with dichloromethane, to separate parent compound and metabolites.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with radiometric detection. Liquid Scintillation Counting (LSC) is used to quantify radioactivity in extracts and soil residues. Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified.

-

Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT₅₀) using first-order kinetics. Metabolites are identified and quantified over the study period.

-

6.2. Residue Analysis in Plant Samples Protocol

-

Objective: To quantify residues of this compound in plant matrices.

-

Methodology:

-

Sample Preparation: A representative sample of the plant matrix (e.g., banana, potato) is homogenized.

-

Extraction: A subsample is extracted with a methanol/water mixture.[7] The extract is filtered through glass wool.

-

Liquid-Liquid Partitioning: The aqueous extract is partitioned with a non-polar organic solvent like methylene (B1212753) chloride (dichloromethane) to transfer this compound into the organic phase.[7]

-

Clean-up: The organic extract is concentrated and cleaned up using column chromatography, typically with an alumina (B75360) solid phase, to remove interfering co-extractives.[7]

-

Final Preparation: The eluate from the column is filtered through anhydrous sodium sulfate, concentrated by evaporation, and reconstituted in a suitable solvent like hexane (B92381) for analysis.[7]

-

Quantification: The final extract is analyzed by Gas-Liquid Chromatography (GLC).[7] For organophosphates like this compound, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) provides good sensitivity and selectivity.[16]

-

Validation: The method is validated by analyzing fortified (spiked) control samples at various concentrations to determine accuracy (recovery), precision (RSD), and the limit of quantitation (LOQ).

-

Visualizations

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. wminagric.gr [wminagric.gr]

- 4. This compound (Ref: FMC 67825) [sitem.herts.ac.uk]

- 5. Enhanced microbial degradation of this compound in soils from potato monoculture: demonstration and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. Kinetics and thermodynamics of adsorption of this compound on soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C10H23O2PS2 | CID 91752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Persistence and nematicidal efficacy of carbosulfan, this compound, phorate, and triazophos in soil and uptake by chickpea and tomato crops under tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

A Technical Guide to the Solubility and Stability of Cadusafos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cadusafos in various solvents. The information is compiled from various scientific sources to support research, development, and analytical activities involving this organophosphate nematicide.

Solubility of this compound

This compound exhibits a range of solubilities in different solvents, a critical factor for formulation development, environmental fate assessment, and analytical method design.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solubility (g/kg) | Solubility (mg/L) | Classification |

| Water | 0.245 | 245 | Moderate |

| n-Heptane | 125 | 125,000 | High |

| o-Xylene | Miscible | - | Miscible |

| Acetone | Miscible | - | Miscible |

| Ethyl Acetate | Miscible | - | Miscible |

| 1,2-Dichloroethane | Miscible | - | Miscible |

| Methanol | > 250 | > 250,000 | High |

| Acetonitrile | Miscible | - | Miscible |

| Dichloromethane | Miscible | - | Miscible |

| Toluene | Miscible | - | Miscible |

| Isopropanol | Miscible | - | Miscible |

Data sourced from evaluations by the JMPR and PubChem.

Stability of this compound

The stability of this compound is influenced by several environmental factors, including pH, light, and temperature. Understanding its degradation is crucial for predicting its persistence and potential impact.

Table 2: Stability of this compound under Different Conditions

| Condition | Parameter | Value | Reference |

| Hydrolysis | Half-life at pH 5 & 7 (25 °C) | Stable | Witkonton, 1986 |

| Half-life at pH 9 (25 °C) | 179 days | Witkonton, 1986 | |

| Photolysis | Half-life in deionized water | 174 days | Tullman, 1988 |

| Half-life with 1% acetone | 115 days | Tullman, 1988 | |

| Half-life under UV rays (254nm) | 7.33 hours | Eissa, F. I. et al. | |

| Half-life in sunlight | 5.79 hours | Eissa, F. I. et al. | |

| Thermal Decomposition | Decomposition Temperature | 208 °C | Kikta, 2007 |

| Soil Degradation | Half-life (aerobic) | 11-62 days | - |

Degradation Pathway of this compound

The metabolism of this compound proceeds primarily through the cleavage of the thio-(sec-butyl) group. This initial step leads to the formation of two main metabolites: sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediates are then further degraded into a variety of other compounds. The major metabolites are hydroxysulfones, followed by phosphorothioic acids and sulfonic acids, which can then form conjugates.

Caption: Metabolic degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

4.1. Solubility Determination

While specific standardized methods like the shake-flask or saturation method are commonly employed, the cited references do not provide exhaustive details. A general approach for determining the solubility of a compound like this compound would involve:

-

Preparation of Saturated Solution: Excess this compound is added to the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

-

Phase Separation: The undissolved this compound is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4.2. Stability Studies

4.2.1. Hydrolysis Study

-

Buffer Preparation: Aqueous buffer solutions are prepared at pH 5, 7, and 9.

-

Sample Preparation: A known concentration of this compound is added to each buffer solution in sterile, sealed containers.

-

Incubation: The samples are incubated in the dark at a constant temperature (e.g., 25 °C).

-

Sampling and Analysis: Aliquots are withdrawn at predetermined time intervals and analyzed by HPLC or GC to determine the remaining concentration of this compound.

-

Data Analysis: The degradation rate and half-life are calculated from the concentration versus time data.

4.2.2. Photostability Study

-

Sample Preparation: A solution of this compound in a relevant solvent (e.g., deionized water) is prepared.

-

Light Exposure: The solution is exposed to a controlled light source, such as a xenon lamp or natural sunlight. Control samples are kept in the dark at the same temperature.

-

Sampling and Analysis: Samples are collected at various time points and the concentration of this compound is measured.

-

Data Analysis: The photodegradation rate and half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.

Caption: General experimental workflow for stability testing.

The Impact of Cadusafos on Soil Microbial Communities: A Technical Review

An in-depth guide for researchers and scientists on the effects of the organophosphate nematicide cadusafos on the intricate ecosystem of soil microorganisms.

Introduction

This compound, an organophosphate nematicide and insecticide, is utilized in agriculture to control a broad spectrum of soil-dwelling nematodes and insects that can significantly reduce crop yields. Its mode of action is through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of these pests. While effective in its primary role, the application of this compound introduces a potent chemical agent into the soil environment, raising questions about its non-target effects on the vast and diverse microbial communities that are fundamental to soil health and fertility. This technical guide provides a comprehensive review of the current scientific understanding of the interactions between this compound and soil microorganisms, with a focus on microbial degradation of the compound and its impact on microbial community structure, biomass, and enzymatic activities.

Microbial Degradation of this compound

The persistence of this compound in the soil is largely determined by the activity of soil microorganisms. Several studies have demonstrated that various bacteria and fungi are capable of degrading this pesticide, often using it as a source of carbon and phosphorus.

Key Microorganisms in this compound Degradation

A number of microbial species have been identified as effective degraders of this compound. Research has shown that bacteria, particularly Gram-positive strains, play a significant role in its breakdown. For instance, studies have isolated species of Pseudomonas, Phanerochaete chrysosporium, and Sphingobium that exhibit the ability to metabolize this compound. The white-rot fungus Phanerochaete chrysosporium has been noted for its particular efficiency in this process.

The history of pesticide application in a particular soil can significantly influence the rate of this compound degradation. Soils with a history of repeated this compound application often exhibit enhanced biodegradation, suggesting that the microbial communities in these soils have adapted to utilize the pesticide as a substrate. This accelerated degradation is a crucial factor in determining the efficacy and environmental fate of this compound.

Quantitative Data on this compound Degradation

The following table summarizes key quantitative data from studies on the microbial degradation of this compound.

| Microorganism/System | Initial Concentration | Half-life (t½) | Degradation Rate/Efficiency | Reference |

| Pseudomonas sp. | Not specified | 29.77 days | - | (Eissa et al., 2006) |

| Pleurotus sp. | Not specified | 91.47 days | - | (Eissa et al., 2006) |

| Phanerochaete chrysosporium | Not specified | 24.82 days | - | (Eissa et al., 2006) |

| Sphingobium sp. Cam5-1 | Not specified | - | 97% degradation in 21 days | (Ahn et al., 2021) |

| Soil with previous this compound treatment | Not specified | Significantly shorter than untreated soil | Enhanced biodegradation observed | (Karpouzas et al., 2004) |

Effects on Soil Microbial Community Structure and Biomass

The introduction of a pesticide like this compound can alter the structure and biomass of the soil microbial community. While specific quantitative data for this compound is limited, studies on other organophosphate pesticides provide insights into the potential impacts.

The application of organophosphates can lead to shifts in the fungal-to-bacterial ratio, a key indicator of soil health. Some studies have reported a decrease in fungal populations relative to bacterial populations following the application of certain organophosphates. Changes in the abundance of specific microbial groups, such as a reduction in nitrogen-fixing bacteria and mycorrhizal fungi, have also been observed.

Phospholipid fatty acid (PLFA) analysis is a powerful tool for assessing these changes in the microbial community structure. One study that employed this technique to investigate the effects of this compound and metham sodium revealed alterations in the microbial community profile. However, obtaining the full quantitative data from this study has proven challenging.

Impact on Soil Enzyme Activities

Soil enzymes are critical for nutrient cycling and organic matter decomposition. The presence of pesticides can either inhibit or, in some cases, stimulate the activity of these enzymes. Key enzymes often studied in this context include dehydrogenase, urease, and phosphatases.

-

Dehydrogenase activity is a general indicator of microbial activity in the soil. Some organophosphates have been shown to inhibit dehydrogenase activity, suggesting a reduction in overall microbial respiration.

-

Urease is involved in the nitrogen cycle, catalyzing the hydrolysis of urea (B33335) to ammonia. The impact of organophosphates on urease activity can be variable, with some studies reporting inhibition and others showing little to no effect.

-

Phosphatases (both acid and alkaline) are crucial for the mineralization of organic phosphorus, making it available to plants. The effect of organophosphates on phosphatase activity is also not uniform and can depend on the specific compound, soil type, and concentration.

Experimental Protocols

This section details the methodologies commonly employed in the study of this compound's effects on soil microbial communities.

Determination of this compound Degradation in Soil

Objective: To quantify the rate of this compound degradation in soil and determine its half-life.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade this compound

-

Appropriate solvent (e.g., acetone)

-

Incubation chambers

-

Gas chromatograph (GC) with a suitable detector (e.g., nitrogen-phosphorus detector - NPD) or high-performance liquid chromatograph (HPLC)

-

Sterile water

-

Autoclave

Procedure:

-

Soil Preparation: The soil is air-dried and sieved. Its physicochemical properties (pH, organic matter content, texture) are determined. For sterile controls, a portion of the soil is autoclaved.

-

This compound Application: A stock solution of this compound is prepared in a suitable solvent. The solution is applied to the soil to achieve the desired concentration, ensuring even distribution. The solvent is allowed to evaporate.

-

Incubation: The treated soil is brought to a specific moisture content (e.g., 60% of water-holding capacity) and placed in incubation chambers. The incubation is carried out at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: Soil samples are collected at regular intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days).

-

Extraction: this compound is extracted from the soil samples using an appropriate solvent (e.g., acetone (B3395972) or a mixture of acetone and hexane) through methods like sonication or shaking.

-

Analysis: The concentration of this compound in the extracts is determined using GC-NPD or HPLC.

-

Data Analysis: The degradation kinetics are modeled, and the half-life (t½) of this compound in the soil is calculated.

Phospholipid Fatty Acid (PLFA) Analysis

Objective: To assess the impact of this compound on the structure of the soil microbial community.

Materials:

-

Freeze-dryer

-

Chloroform, methanol, and phosphate (B84403) buffer for lipid extraction

-

Silica (B1680970) gel columns for lipid fractionation

-

Toluene and methanolic KOH for methylation

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

PLFA standards

Procedure:

-

Lipid Extraction: Lipids are extracted from freeze-dried soil samples using a one-phase extraction with a chloroform:methanol:phosphate buffer mixture.

-

Lipid Fractionation: The extracted lipids are fractionated on silica gel columns to separate neutral lipids, glycolipids, and phospholipids (B1166683).

-

Methylation: The phospholipids are subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs).

-

Analysis: The FAMEs are analyzed by GC-FID. The resulting peaks are identified and quantified by comparison with known standards.

-

Data Analysis: The abundance of different microbial groups (e.g., bacteria, fungi, actinomycetes) is estimated based on the presence and concentration of specific biomarker fatty acids. The fungal-to-bacterial ratio is calculated.

Soil Enzyme Assays

Dehydrogenase Activity:

-

Soil is incubated with 2,3,5-triphenyltetrazolium chloride (TTC).

-

The triphenyl formazan (B1609692) (TPF) produced is extracted with methanol.

-

The concentration of TPF is determined spectrophotometrically at 485 nm.

Urease Activity:

-

Soil is incubated with a urea solution.

-

The amount of ammonium (B1175870) released is determined by steam distillation with magnesium oxide or by a colorimetric method.

Phosphatase Activity:

-

Soil is incubated with p-nitrophenyl phosphate.

-

The p-nitrophenol released is extracted and measured spectrophotometrically at 400 nm.

Visualizations

Caption: Microbial degradation pathway of this compound in the soil environment.

Caption: Logical flow of this compound's potential impacts on the soil microbial community and its functions.

Conclusion

The application of this compound for pest management introduces a chemical stressor to the soil ecosystem. While soil microorganisms, particularly certain bacteria and fungi, have demonstrated the capacity to degrade this pesticide, its presence can have broader implications for the microbial community. The available evidence, largely drawn from studies on other organophosphates, suggests that this compound has the potential to alter the structure and reduce the biomass of the soil microbial community, as well as inhibit the activity of key soil enzymes involved in nutrient cycling.

Further research is critically needed to provide specific quantitative data on the effects of this compound on these important soil health indicators. Such studies will enable a more comprehensive risk assessment and inform the development of sustainable agricultural practices that minimize the non-target impacts of this and other pesticides. For researchers and drug development professionals, understanding these complex interactions is essential for the development of more environmentally benign pest control solutions.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Cadusafos Residues in Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadusafos is a broad-spectrum nematicide and insecticide used to control pests in various agricultural settings.[1] Its persistence in soil and potential for environmental contamination necessitate robust and sensitive analytical methods for the detection of its residues. These application notes provide detailed protocols for the extraction, cleanup, and quantification of this compound in soil matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of this compound residues in complex matrices like soil requires highly selective and sensitive analytical techniques. Gas chromatography and liquid chromatography coupled with mass spectrometry are the preferred methods due to their ability to provide accurate quantification and confirmation of the analyte's identity.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for volatile and semi-volatile compounds like this compound. It is a well-established method for pesticide residue analysis in environmental samples.[2][3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is suitable for a wide range of pesticide compounds, including those that are thermally labile or less volatile. It provides excellent sensitivity and is often used in multi-residue methods.[4][5][6]

The choice of method may depend on the specific laboratory equipment available, the required limits of detection, and the number of samples to be analyzed.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods for this compound detection in soil, compiled from various validation studies.

| Parameter | GC-MS/MS | LC-MS/MS | Reference |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.1 to 43.9 µg/kg (for a multi-residue method) | [2] |

| Recovery | 70-120% | 63.2 to 113.8% | [2][5] |

| Relative Standard Deviation (RSD) | < 20% | 1.9 to 7.1% | [2][5] |

| Linearity (r²) | > 0.99 | > 0.9990 | [5] |

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by GC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS analysis.

1. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Hydration: Add 5 mL of Milli-Q water to the soil sample to facilitate extraction.[4] For dry samples, this step is crucial.[7]

-

Extraction Solvent Addition: Add 10 mL of acetonitrile (B52724) (ACN) to the centrifuge tube.[3][4]

-

Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing. For enhanced extraction efficiency, an automatic axial extractor can be used for 6 minutes at 25°C.[4]

-

Salting-Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). This step helps to separate the acetonitrile layer from the aqueous layer.[7]

-

Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer Supernatant: Transfer the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄. PSA is used to remove polar interferences.

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥4000 rpm for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract for GC-MS/MS analysis.

3. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 150°C.

-

Ramp 2: 3°C/min to 200°C.

-

Ramp 3: 8°C/min to 280°C, hold for 10 minutes.

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): To be determined based on this compound mass spectrum.

-

Product Ions (m/z): To be determined based on fragmentation of the precursor ion.

-

Protocol 2: Analysis of this compound in Soil by LC-MS/MS

This protocol outlines a method for the analysis of this compound in soil using liquid chromatography-tandem mass spectrometry, which is particularly useful for multi-residue analysis.[5][6]

1. Sample Preparation and Extraction

The sample preparation and extraction steps are similar to the GC-MS/MS protocol, utilizing a QuEChERS-based approach.

-

Follow steps 1.1 to 1.7 from Protocol 1.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Follow step 2.1 and 2.2 from Protocol 1.

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Sciex Exion HPLC or equivalent.[4]

-

Mass Spectrometer: Sciex 6500+ Triple Quadrupole LC-MS/MS or equivalent.[4]

-

Column: Zorbax Eclipse Plus C8 (1.8 µm, 2.1 mm x 100 mm) or equivalent.[4]

-

Mobile Phase:

-

Flow Rate: 0.3 mL/min.[4]

-

Gradient Program:

-

Initial: 10% B.

-

0.5 min: 10% B.

-

11.5 min: Linear gradient to 100% B.

-

Hold at 100% B for 4 min.

-

Return to initial conditions.[4]

-

-

Injection Volume: 5 µL.

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion > Product Ion (Quantifier): To be determined.

-

Precursor Ion > Product Ion (Qualifier): To be determined.

-

Diagrams

Caption: Workflow for this compound Residue Analysis in Soil.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. aensiweb.com [aensiweb.com]

- 3. agilent.com [agilent.com]

- 4. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hpst.cz [hpst.cz]

Application Note: Quantification of Cadusafos using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadusafos is an organophosphate nematicide and insecticide used to control a variety of soil-dwelling pests.[1] Monitoring its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on the widely adopted QuEChERS sample preparation technique followed by sensitive and selective MS/MS detection, making it suitable for trace-level analysis in complex matrices such as soil, fruits, and vegetables.

Experimental Protocol

This protocol is a comprehensive guide for the extraction and analysis of this compound.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for the extraction of pesticide residues from various food and environmental matrices.

-

Homogenization : Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a small amount of water to achieve a good extraction efficiency.

-

Extraction : Add 10 mL of acetonitrile (B52724) to the centrifuge tube. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

-

Salting-Out : Add a pre-packaged salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to the tube. Immediately cap and shake vigorously for 1 minute. The salts aid in the phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile layer.

-

Centrifugation : Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the aqueous and solid sample debris.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE mixture. A common mixture for general pesticide analysis includes 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent. PSA removes polar interferences, while C18 removes non-polar interferences.

-

Final Centrifugation : Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed (e.g., >10,000 rpm) for 2 minutes.

-

Sample for Analysis : Carefully collect the final acetonitrile extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS/MS Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400 °C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The following MRM transitions are recommended for the quantification and confirmation of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| This compound | 271.1 | 159.0 | 100 | 16 | Quantification |

| This compound | 271.1 | 131.0 | 100 | 22 | Confirmation |

| This compound | 271.0 | 97.0 | 100 | 34 | Confirmation |

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical validation results for multi-residue pesticide analysis methods compliant with SANTE guidelines.[2][3]

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg (matrix dependent) |

| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/kg (matrix dependent) |

| Recovery | 70 - 120% |

| Precision (RSD) | < 20% |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow of this compound analysis in an HPLC-MS/MS system.

References

Application Note: Determination of Cadusafos in Water by Gas Chromatography

AN-GC-028

Target Audience: Researchers, scientists, and drug development professionals.

Summary

This application note details a robust and sensitive method for the quantitative analysis of Cadusafos, an organophosphorus nematicide and insecticide, in water samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using gas chromatography (GC) coupled with either a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS). This method is suitable for monitoring this compound residues in various water sources, including surface water, groundwater, and drinking water, to ensure compliance with regulatory limits.

Introduction

This compound is a widely used pesticide for controlling nematodes and soil insects in various agricultural settings.[1] Its potential to contaminate water sources through runoff and leaching necessitates reliable analytical methods for its detection at trace levels. Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[2] This application note provides a detailed protocol for the extraction and GC analysis of this compound in water, offering high sensitivity and selectivity.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A dispersive solid-phase extraction (dSPE) method using multiwalled carbon nanotubes (MWCNTs) is recommended for the extraction and preconcentration of this compound from water samples.[3]

Materials:

-

Water sample (200 mL)

-

Multiwalled carbon nanotubes (MWCNTs) (130 mg)

-

Dichloromethane (B109758) (25 mL for run-off and tap water, 30 mL for mineral water)

-

pH adjustment solution (if necessary)

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Adjust the pH of the 200 mL water sample to 6.0.

-

Add 130 mg of MWCNTs to the water sample.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and adsorption of this compound onto the MWCNTs.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet the MWCNTs.

-

Decant and discard the supernatant.

-

Add the appropriate volume of dichloromethane to the pellet (25 mL or 30 mL depending on the water type) to elute the this compound.

-

Vortex for 2 minutes to ensure complete elution.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Carefully transfer the dichloromethane supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate (B1210297) or toluene) for GC analysis.

-

Transfer the final extract to an autosampler vial.

Gas Chromatography (GC) Analysis

Instrumentation:

A gas chromatograph equipped with either a Nitrogen-Phosphorus Detector (NPD) for selective detection of organophosphorus compounds or a Mass Spectrometer (MS) for definitive identification is suitable.

GC Conditions:

| Parameter | GC-NPD | GC-MS |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | HP-5MS (30 m x 0.53 mm i.d., 0.25 µm film thickness)[4] |

| Injector | Splitless, 250°C | Splitless, 250°C |

| Injection Volume | 1 µL | 2 µL[4] |

| Carrier Gas | Helium, 1 mL/min | Helium, 1.1 mL/min[4] |

| Oven Program | 70°C (hold 1.57 min), ramp to 280°C at 10°C/min, hold for 5 min[5] | 80°C (hold 6 min), ramp to 215°C at 15°C/min (hold 1 min), then to 230°C at 5°C/min, and finally to 290°C at 5°C/min (hold 2 min)[4] |

| Detector | NPD, 300°C | MS, Transfer line 280°C, Ion source 230°C |

| MS Acquisition | - | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |

Data Presentation

The following table summarizes the validation data for a multi-residue method that includes this compound.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1.16 - 93.6 ng/L (for a group of 15 OPPs) | [3] |

| Recovery | 67 - 107% (for a group of 15 OPPs) | [3] |

| Relative Standard Deviation (RSD) | <10.1% (for a group of 15 OPPs) | [3] |

| Maximum Observed Concentration | 0.48 µg/L (in a banana plantation drainage canal) | [2] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis in water.

Principle of Gas Chromatography

Caption: Principle of Gas Chromatography analysis.

Conclusion

The described SPE-GC method provides a reliable and sensitive approach for the determination of this compound in water samples. The use of dSPE with MWCNTs offers efficient extraction and preconcentration, while GC with NPD or MS ensures selective and accurate quantification. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for Testing Cadusafos Efficacy Against Meloidogyne spp.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of the nematicide Cadusafos against root-knot nematodes of the genus Meloidogyne. The protocols cover both in vitro and in vivo experimental setups to determine the impact of this compound on nematode mortality, egg hatching, and its ability to protect host plants.

Introduction to this compound

This compound is a broad-spectrum organophosphate nematicide and insecticide.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of nematodes.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in excessive nerve stimulation, paralysis, and ultimately, death of the nematode.[3] this compound is active against a wide range of plant-parasitic nematodes, with notable efficacy against the economically important Meloidogyne and Globodera genera.[1] It acts on contact and through ingestion by the nematodes.[1] Studies have also indicated that this compound possesses ovicidal (egg-killing) properties against certain nematode species.[1][4]

Quantitative Data Summary

The following tables summarize the efficacy of this compound against Meloidogyne spp. based on available research data.

Table 1: In Vitro Efficacy of this compound against Meloidogyne incognita

| Concentration | Exposure Time | Juvenile Mortality (%) | Egg Hatching Inhibition (%) |

| 0.25% | Not Specified | 57.3% | Not Specified |

| 0.5% | Not Specified | 72.0% | Not Specified |

| 1.0% | Not Specified | 100% | Effective Inhibition |

Data sourced from a study on M. incognita on tomato.[5]

Table 2: In Vivo Efficacy of this compound against Meloidogyne javanica on Olive Seedlings

| Nematicide | Concentration | Reduction in Nematode Population (%) |

| This compound | 8 ppm | 79.24% |

| Aldicarb | 8 ppm | Not Specified |

| Enzone | 8 ppm | 50.38% |

| Oxamyl | 8 ppm | Not Specified |

Data from a greenhouse study on olive seedlings.[6]